R-7050 is sourced from various chemical suppliers and research institutions, with its chemical identity confirmed by its CAS number 303997-35-5. It falls under the category of small molecule inhibitors, specifically targeting the signaling pathways activated by Tumor Necrosis Factor-alpha. This classification places R-7050 among other therapeutic agents that aim to mitigate inflammatory responses in various diseases.
The synthesis of R-7050 involves several chemical reactions that typically include the following steps:
R-7050 has a molecular formula of and a molecular weight of 380.77 g/mol. Its structure includes a cyclopentenone core which is essential for its biological activity.
The compound appears as a yellow solid and exhibits specific UV absorbance characteristics that can be utilized for analytical purposes. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
R-7050 primarily functions by inhibiting the association of Tumor Necrosis Factor-alpha receptor 1 with its adaptor proteins such as TNF receptor-associated death domain protein (TRADD) and receptor-interacting protein 1 (RIP1). This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and apoptosis.
Experimental studies have demonstrated that R-7050 does not interfere with the binding of Tumor Necrosis Factor-alpha to its receptor but selectively blocks subsequent intracellular interactions, thereby modulating inflammatory responses without completely abrogating the cytokine's activity.
R-7050 exerts its effects by disrupting the signaling cascade initiated by Tumor Necrosis Factor-alpha. Upon binding to its receptor, Tumor Necrosis Factor-alpha typically activates several intracellular pathways leading to inflammation and cell survival. R-7050 interrupts this process by preventing the recruitment of adaptor proteins necessary for signal transduction.
Research indicates that treatment with R-7050 in cellular models results in decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, highlighting its potential therapeutic role in conditions characterized by excessive inflammation.
Relevant analytical techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed for comprehensive characterization.
R-7050 has potential applications in scientific research focused on inflammatory diseases, autoimmune disorders, and conditions where Tumor Necrosis Factor-alpha plays a critical role. It serves as a valuable tool for studying the mechanisms underlying cytokine signaling and offers insights into developing therapeutic strategies aimed at modulating immune responses.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2